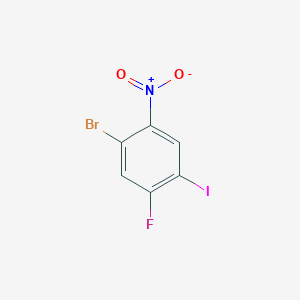

1-Bromo-5-fluoro-4-iodo-2-nitrobenzene

Übersicht

Beschreibung

1-Bromo-5-fluoro-4-iodo-2-nitrobenzene is a useful research compound. Its molecular formula is C6H2BrFINO2 and its molecular weight is 345.89 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

The bromo, fluoro, and iodo substituents on the benzene ring can also influence the reactivity of the compound. These halogens are deactivating groups, making the benzene ring less reactive towards electrophilic aromatic substitution . They are ortho, para-directing, meaning they direct incoming electrophiles to the carbon atoms adjacent to the halogen (ortho position) or opposite the halogen (para position) .

The compound’s interaction with its environment can be influenced by various factors, including temperature, pH, and the presence of other chemicals. For example, many nitrobenzene compounds are sensitive to light and need to be stored in a dark place .

Biologische Aktivität

1-Bromo-5-fluoro-4-iodo-2-nitrobenzene (CAS Number: 1187385-70-1) is a halogenated aromatic compound known for its unique structural properties, including the presence of multiple halogens and a nitro group. These features suggest potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

The molecular formula of this compound is C6H2BrFINO2. Its structure includes:

- Bromine (Br) and Iodine (I) : Halogens that can influence reactivity and biological interactions.

- Fluorine (F) : Known for enhancing lipophilicity which may affect membrane permeability.

- Nitro group (NO2) : This electron-withdrawing group can modify the compound's reactivity and interaction with biological targets.

The biological activity of halogenated compounds often involves:

- Electrophilic Aromatic Substitution : The presence of electron-withdrawing groups like nitro can enhance electrophilicity.

- Nucleophilic Substitution : Halogen atoms can be replaced by nucleophiles, leading to various biologically active derivatives.

- Redox Reactions : The nitro group can participate in redox processes, potentially leading to reactive intermediates that interact with cellular components.

Anticancer Properties

Compounds with similar structures have been investigated for anticancer activities. The electron-withdrawing nitro group may contribute to the inhibition of cancer cell proliferation by inducing apoptosis or disrupting cellular signaling pathways.

Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing aryl iodides, including derivatives of nitrobenzene, demonstrated that halogenated compounds could be synthesized with high yields while maintaining biological activity . The results indicated that:

- Compounds with multiple halogens showed enhanced reactivity in biological assays.

Study 2: Structure-Activity Relationship (SAR)

Research on the SAR of halogenated aromatic compounds revealed that the positioning and type of halogen significantly impact biological efficacy. For example, the presence of both bromine and iodine in this compound suggests unique interactions within biological systems compared to other halogenated compounds .

Data Tables

| Compound Name | CAS Number | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|---|

| This compound | 1187385-70-1 | Yes | Yes | Limited specific studies |

| 1-Bromo-2-nitrobenzene | 590-00-1 | Yes | Moderate | Similar structure |

| 4-Iodo-N,N-dimethylaniline | 6117-24-0 | Moderate | Yes | Related compound |

Eigenschaften

IUPAC Name |

1-bromo-5-fluoro-4-iodo-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrFINO2/c7-3-1-4(8)5(9)2-6(3)10(11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCIQHIQHQUTIAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1I)F)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrFINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50670358 | |

| Record name | 1-Bromo-5-fluoro-4-iodo-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187385-70-1 | |

| Record name | 1-Bromo-5-fluoro-4-iodo-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.